Oligopeptide-6: A Technical Guide to Chemical Structure, Properties, and In Vitro Evaluation
Oligopeptide-6: A Technical Guide to Chemical Structure, Properties, and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-6 is a designation used for at least two distinct peptide sequences, leading to significant ambiguity in scientific and commercial literature. This technical guide addresses this discrepancy by separately detailing the chemical structure, physicochemical properties, and biological activities of both a 15-amino acid peptide identified in chemical databases and a cosmetic-grade hexapeptide described as a biomimetic of Laminin-5. This document provides a comprehensive overview of its known mechanisms of action, particularly the cosmetic ingredient's role in modulating the dermal-epidermal junction. Furthermore, it supplies detailed, adaptable experimental protocols for the in vitro evaluation of such peptides on human dermal fibroblasts, complete with workflow visualizations, to aid researchers in designing and executing relevant studies.
Introduction: The Ambiguity of Oligopeptide-6
The term Oligopeptide-6 presents a notable challenge in peptide science due to its application to two different molecules. In chemical and biological research databases, it often refers to a specific 15-amino acid peptide. In contrast, within the cosmetics and dermatology sectors, Oligopeptide-6 is defined as a synthetic hexapeptide designed to mimic a functional fragment of Laminin-5, a key protein in the skin's basement membrane.[1][2] This guide will delineate the properties and functions of both entities to provide clarity for the research and development community.
Chemical Structure and Properties
Oligopeptide-6 (15-Amino Acid Sequence)
Referenced in chemical databases such as PubChem, this peptide has a well-defined structure and corresponding physicochemical properties.[3][4]
Table 1: Physicochemical Properties of Oligopeptide-6 (15-mer)
| Property | Value | Source |
|---|---|---|
| Amino Acid Sequence | Arg-Asp-Phe-Thr-Lys-Ala-Thr-Asn-Ile-Arg-Leu-Arg-Phe-Leu-Arg | [3] |
| One-Letter Code | RDFTKATNIRLRFLR | |
| Molecular Formula | C₈₅H₁₄₃N₂₉O₂₁ | |
| Molecular Weight | 1907.2 g/mol | |
| Appearance | White powder | |
| Purity | >95% |
| Storage Temperature | -20°C to -15°C | |
Oligopeptide-6 (Cosmetic Grade Hexapeptide)
This version of Oligopeptide-6 is functionally described as a biomimetic of a sequence within Laminin-5. It is also known by the trade name Peptide Vinci 01™. The exact amino acid sequence is not publicly disclosed and is considered proprietary. However, based on its description as a hexapeptide, its general properties can be estimated. It is defined by the International Nomenclature of Cosmetic Ingredients (INCI) as a synthetic peptide consisting of Alanine, Arginine, Asparagine, Aspartic Acid, Isoleucine, Leucine, Lysine, Phenylalanine, and Threonine.
Table 2: General Properties of Oligopeptide-6 (Hexapeptide)
| Property | Description | Source |
|---|---|---|
| Definition | A synthetic hexapeptide (6 amino acids) | |
| Function | Skin Conditioning Agent | |
| Biological Target | Laminin-5, Integrins | |
| Origin | Synthetic |
| Solubility | Typically water-soluble | [General Peptide Property] |
Mechanism of Action (Cosmetic Grade Hexapeptide)
The primary biological role of the cosmetic-grade Oligopeptide-6 is to support the integrity and function of the dermal-epidermal junction (DEJ). The DEJ is a complex basement membrane structure that anchors the epidermis to the dermis, and its degradation is a hallmark of skin aging.
Oligopeptide-6 functions by mimicking a key sequence of Laminin-5, a crucial anchoring filament within the DEJ. Its proposed mechanism involves:
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Interaction with Cell Surface Receptors: The peptide binds to integrins, which are transmembrane receptors on the surface of keratinocytes. This interaction mimics the natural binding of Laminin-5.
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Stimulation of Gene Expression: This binding is believed to trigger intracellular signaling cascades that upregulate the gene expression of integrins and essential extracellular matrix (ECM) proteins.
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Enhanced Synthesis of DEJ Components: The peptide specifically boosts the production of Laminin-5, reinforcing the structure of the basement membrane.
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Improved Cellular Adhesion and Regeneration: By strengthening the DEJ and promoting ECM protein synthesis, the peptide improves the adhesion of epidermal cells to the dermis and supports overall skin regenerative processes.
dot digraph "Oligopeptide_6_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Oligo6 [label="Oligopeptide-6\n(Laminin-5 Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor\n(on Keratinocyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Intracellular\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Upregulation of\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Laminin5 [label="Laminin-5\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Other ECM Proteins\n(e.g., Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEJ [label="Strengthened\nDermal-Epidermal\nJunction (DEJ)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion [label="Improved Cell\nAdhesion & Migration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Oligo6 -> Integrin [label="Binds", color="#202124", fontcolor="#202124", fontsize=8]; Integrin -> Signaling [label="Activates", color="#202124", fontcolor="#202124", fontsize=8]; Signaling -> GeneExp [color="#202124"]; GeneExp -> Laminin5 [color="#202124"]; GeneExp -> ECM [color="#202124"]; Laminin5 -> DEJ [color="#202124"]; ECM -> DEJ [color="#202124"]; DEJ -> Adhesion [color="#202124"]; } digraph "Oligopeptide_6_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5]; Oligo6 [label="Oligopeptide-6\n(Laminin-5 Mimetic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor\n(on Keratinocyte)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Intracellular\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Upregulation of\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Laminin5 [label="Laminin-5\nSynthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Other ECM Proteins\n(e.g., Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEJ [label="Strengthened\nDermal-Epidermal\nJunction (DEJ)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion [label="Improved Cell\nAdhesion & Migration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oligo6 -> Integrin [label="Binds", color="#202124", fontcolor="#202124", fontsize=8]; Integrin -> Signaling [label="Activates", color="#202124", fontcolor="#202124", fontsize=8]; Signaling -> GeneExp [color="#202124"]; GeneExp -> Laminin5 [color="#202124"]; GeneExp -> ECM [color="#202124"]; Laminin5 -> DEJ [color="#202124"]; ECM -> DEJ [color="#202124"]; DEJ -> Adhesion [color="#202124"]; } Caption: Proposed signaling pathway of cosmetic-grade Oligopeptide-6.
Experimental Protocols for In Vitro Evaluation
The following protocols are detailed methodologies for assessing the biological activity of peptides like Oligopeptide-6 on primary human dermal fibroblasts (HDFs).
Protocol 1: Cell Culture and Peptide Treatment
This protocol outlines the foundational steps for culturing HDFs and preparing them for treatment with test peptides.
Methodology:
-
Cell Seeding: Culture primary HDFs in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Seed cells into appropriate well plates (e.g., 6-well for RNA extraction, 96-well for viability assays) at a density of 5,000-10,000 cells/cm².
-
Adhesion: Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
Starvation (Optional): To reduce the influence of growth factors in serum, replace the growth medium with a low-serum (e.g., 1% FBS) or serum-free medium for 12-24 hours prior to treatment.
-
Peptide Preparation: Prepare a stock solution of Oligopeptide-6 in sterile, nuclease-free water or PBS. Serially dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µM).
-
Cell Treatment: Remove the starvation medium from the cells and add the medium containing the different concentrations of Oligopeptide-6. Include an untreated medium-only control.
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Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with specific downstream assays.
dot digraph "Cell_Culture_Workflow" { graph [rankdir="LR", size="7.6,3", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];
// Nodes Seed [label="Seed HDFs in\nMulti-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starvation\n(Optional, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nOligopeptide-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Proceed to\nDownstream Assay", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Seed -> Adhere; Adhere -> Starve; Starve -> Treat; Treat -> Incubate; Incubate -> Assay; } digraph "Cell_Culture_Workflow" { graph [rankdir="LR", size="7.6,3", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Seed [label="Seed HDFs in\nMulti-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="Incubate 24h\n(Cell Adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starvation\n(Optional, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nOligopeptide-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay [label="Proceed to\nDownstream Assay", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Seed -> Adhere; Adhere -> Starve; Starve -> Treat; Incubate -> Assay; } Caption: General workflow for fibroblast culture and peptide treatment.
Protocol 2: Quantification of ECM Gene Expression by RT-qPCR
This protocol measures changes in the expression of genes encoding key ECM proteins, such as Collagen Type I (COL1A1) and Laminin-5 subunits (e.g., LAMA3, LAMB3, LAMC2), in response to peptide treatment.
Methodology:
-
Cell Treatment: Culture and treat HDFs in 6-well plates as described in Protocol 4.1 for 24 hours.
-
RNA Extraction: After incubation, wash cells with cold PBS and lyse them directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit). Homogenize the lysate.
-
RNA Purification: Extract total RNA from the lysate according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., COL1A1, LAMA3) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
Perform the qPCR reaction in a thermal cycler using a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
-
Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene in treated samples relative to the untreated control.
dot digraph "RT_qPCR_Workflow" { graph [rankdir="TB", size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];
// Nodes Treat [label="Treat HDFs with\nOligopeptide-6 (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Total RNA Extraction\n(Lysis & Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR\n(qPCR Amplification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Treat -> Extract; Extract -> cDNA; cDNA -> qPCR; qPCR -> Analysis; } digraph "RT_qPCR_Workflow" { graph [rankdir="TB", size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Treat [label="Treat HDFs with\nOligopeptide-6 (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Total RNA Extraction\n(Lysis & Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; cDNA [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="Quantitative PCR\n(qPCR Amplification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treat -> Extract; Extract -> cDNA; cDNA -> qPCR; qPCR -> Analysis; } Caption: Workflow for analyzing gene expression via RT-qPCR.
Protocol 3: Quantification of Protein Synthesis by In-Cell ELISA
This protocol provides a method for quantifying the total amount of a target protein (e.g., Laminin-5) produced by cells following peptide treatment.
Methodology:
-
Cell Culture: Seed and treat HDFs in 96-well plates as described in Protocol 4.1 for 48-72 hours.
-
Fixation: Remove the culture medium and wash the cells gently with PBS. Fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with wash buffer (PBS with 0.1% Triton X-100). Permeabilize the cells by adding 200 µL of permeabilization buffer (PBS with 0.5% Triton X-100) and incubating for 20 minutes.
-
Blocking: Wash the wells twice. Block non-specific antibody binding by adding 200 µL of blocking buffer (e.g., PBS with 5% BSA) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Remove blocking buffer and add 100 µL of the primary antibody (e.g., anti-Laminin-5 antibody) diluted in antibody dilution buffer (e.g., PBS with 1% BSA). Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1.5 hours at room temperature in the dark.
-
Detection: Wash the wells five times. Add 100 µL of TMB substrate solution and incubate until a blue color develops (typically 15-30 minutes).
-
Quantification: Stop the reaction by adding 100 µL of stop solution (e.g., 1N H₂SO₄). Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of target protein.
dot digraph "In_Cell_ELISA_Workflow" { graph [rankdir="TB", size="7.6,8", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];
// Nodes Treat [label="Treat HDFs in\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixPerm [label="Fixation (PFA) &\nPermeabilization (Triton)", fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Blocking\n(e.g., BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation (e.g., anti-Laminin-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="HRP-Conjugated\nSecondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Substrate Addition\n& Color Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(450 nm)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Treat -> FixPerm; FixPerm -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Read; } digraph "In_Cell_ELISA_Workflow" { graph [rankdir="TB", size="7.6,8", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"]; Treat [label="Treat HDFs in\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FixPerm [label="Fixation (PFA) &\nPermeabilization (Triton)", fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="Blocking\n(e.g., BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation (e.g., anti-Laminin-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="HRP-Conjugated\nSecondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Substrate Addition\n& Color Development", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(450 nm)", fillcolor="#202124", fontcolor="#FFFFFF"]; Treat -> FixPerm; FixPerm -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Read; } Caption: Workflow for quantifying protein levels via In-Cell ELISA.
Conclusion
Oligopeptide-6 is a term that requires careful contextual differentiation. For the biochemist or drug developer referencing chemical libraries, it is a 15-residue peptide with a defined sequence and molecular weight. For the cosmetic scientist, it is a functional hexapeptide that acts as a Laminin-5 mimetic to bolster the dermal-epidermal junction. This guide provides the distinct properties for both and offers robust, detailed protocols that can be adapted to quantify the bioactivity of the cosmetic-grade peptide, thereby enabling researchers to rigorously evaluate its potential in skin repair and anti-aging applications. Clear identification of the specific peptide being studied is critical for reproducible and accurate scientific investigation.
